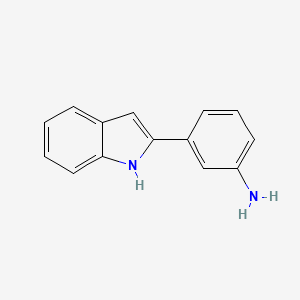

3-(1H-indol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPALQUHKFNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283466 | |

| Record name | 3-(1H-indol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-72-5 | |

| Record name | 3-(1H-Indol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6318-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-indol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-aminophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-aminophenyl)-1H-indole, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active compounds. Given the limited availability of direct experimental data for this specific derivative, this document combines known values for the core structure and related compounds with detailed, generalized experimental protocols to enable researchers to determine these properties.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an aminophenyl group at the 2-position of the indole ring is expected to significantly influence its polarity, solubility, and acid-base properties compared to the parent indole structure.

Data Presentation

The following table summarizes the known and estimated physicochemical properties of 2-(3-aminophenyl)-1H-indole.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₂N₂ | - |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| Melting Point | 166-167 °C (for 2-(3-nitrophenyl)-1H-indole) | Estimated from related compound[2] |

| Boiling Point | Not available | - |

| Solubility | Expected to have moderate solubility in polar organic solvents and low solubility in water. Solubility is pH-dependent. | Inferred from related compounds[3][4] |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below. These protocols are based on established methods for indole derivatives and aromatic amines.

Synthesis of 2-(3-aminophenyl)-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[3][5][6][7] This protocol outlines the synthesis of 2-(3-aminophenyl)-1H-indole from 3-aminoacetophenone and phenylhydrazine.

Materials:

-

3-Aminoacetophenone

-

Phenylhydrazine

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)

-

Ethanol

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve 1 equivalent of 3-aminoacetophenone in ethanol.

-

Add 1.1 equivalents of phenylhydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The phenylhydrazone may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Wash the crude product with cold ethanol and dry.

-

-

Indolization:

-

Place the dried phenylhydrazone in a round-bottom flask.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the hydrazone).

-

Heat the mixture to 100-150 °C with stirring for 1-3 hours. Monitor the reaction by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude 2-(3-aminophenyl)-1H-indole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield the purified compound.

-

Determination of Melting Point

The melting point is a crucial indicator of purity.[8]

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of 2-(3-aminophenyl)-1H-indole is completely dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Materials:

-

2-(3-aminophenyl)-1H-indole

-

A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), n-octanol)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of 2-(3-aminophenyl)-1H-indole to a series of scintillation vials.

-

Add a known volume (e.g., 2 mL) of each solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculate the solubility in each solvent, taking into account the dilution factor, and express the results in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable groups.[10]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a solution of 2-(3-aminophenyl)-1H-indole of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve. Due to the presence of two basic nitrogen atoms (the indole nitrogen and the aniline nitrogen), two pKa values may be observed.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a key measure of lipophilicity.[6]

Materials:

-

2-(3-aminophenyl)-1H-indole

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument (HPLC or UV-Vis)

Procedure:

-

Prepare a stock solution of 2-(3-aminophenyl)-1H-indole in either water-saturated n-octanol or n-octanol-saturated water.

-

In a separatory funnel or centrifuge tube, add equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.

-

Add a small, known amount of the stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Caption: Workflow for the Fischer Indole Synthesis of 2-(3-aminophenyl)-1H-indole.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. webqc.org [webqc.org]

- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: 3-(1H-indol-2-yl)aniline (CAS Number 6318-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indol-2-yl)aniline, also known as 2-(3-aminophenyl)-1H-indole, is a heterocyclic aromatic compound belonging to the 2-arylindole class. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, synthesis, and potential biological significance. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 6318-72-5 | [2] |

| Molecular Formula | C₁₄H₁₂N₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(3-Aminophenyl)-1H-indole, 2-(m-Aminophenyl)indole | [2] |

| Appearance | Solid (form may vary) | |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 42.0 Ų | [2] |

| SMILES | Nc1cccc(c1)c2cc3ccccc3[nH]2 |

Synthesis

Fischer Indole Synthesis (Proposed)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[3][4][5][6][7] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical precursors would be phenylhydrazine and 3-aminoacetophenone.

Experimental Protocol (General, to be optimized):

-

Hydrazone Formation: Phenylhydrazine is reacted with 3-aminoacetophenone in a suitable solvent, such as ethanol or acetic acid, to form the corresponding phenylhydrazone. This reaction is typically carried out at room temperature or with gentle heating.

-

Indolization: The isolated phenylhydrazone is then treated with an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] The reaction mixture is heated to elevated temperatures to induce cyclization and the elimination of ammonia, yielding the indole ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent, and the crude product is purified by column chromatography on silica gel.

Logical Workflow for Fischer Indole Synthesis:

Palladium-Catalyzed Cross-Coupling Reactions (Alternative)

Modern synthetic methods often employ palladium-catalyzed reactions for the construction of 2-arylindoles due to their high efficiency and functional group tolerance.[8][9] A plausible approach for synthesizing this compound would involve a Sonogashira coupling followed by cyclization.

Experimental Protocol (General, to be optimized):

-

Sonogashira Coupling: 2-Iodoaniline is coupled with a terminal alkyne bearing a protected amino group on the phenyl ring in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[10]

-

Cyclization: The resulting 2-alkynylaniline derivative undergoes intramolecular cyclization, often promoted by a base or further heating, to form the indole ring.

-

Deprotection: The protecting group on the aniline nitrogen is removed under appropriate conditions to yield the final product.

-

Purification: The crude product is purified by column chromatography.

Biological Activity and Potential Applications

While no specific biological data for this compound was found in the searched literature, the broader class of 2-arylindoles exhibits a wide range of pharmacological activities.[1] These compounds have been investigated for their potential as:

-

Anticancer Agents: Many indole derivatives have shown potent anti-proliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways.[11][12]

-

Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[13][14]

-

Anti-inflammatory Agents: Some 2-arylindoles have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway.[8][15]

Given the structural similarity of this compound to other biologically active 2-arylindoles, it represents a valuable scaffold for further investigation in drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical modification and the generation of compound libraries for screening.

Potential Signaling Pathway Involvement of 2-Arylindoles:

Conclusion

This compound is a promising, yet underexplored, member of the 2-arylindole family. While detailed experimental data for this specific compound is limited in the public domain, established synthetic methodologies for this class of compounds provide a clear path for its preparation. The well-documented and diverse biological activities of related 2-arylindoles strongly suggest that this compound and its derivatives are valuable candidates for further investigation in the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support such research endeavors.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H12N2 | CID 233290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 3-(1H-indol-2-yl)aniline: A Technical Overview for Drug Discovery Professionals

Introduction

3-(1H-indol-2-yl)aniline, a molecule incorporating both the privileged indole scaffold and an aniline moiety, presents a compelling starting point for medicinal chemistry and drug discovery programs. The indole ring is a cornerstone in numerous pharmacologically active compounds, while the aniline group offers a versatile handle for further chemical modification. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic information for this compound is not consolidated in a single source, the following tables summarize the expected and reported spectral characteristics based on analysis of its constituent parts and data from closely related analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the indole and aniline rings, as well as the N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 11.5 | br s | 1H | Indole N-H |

| ~7.6 - 7.0 | m | 4H | Indole aromatic C4-H, C5-H, C6-H, C7-H |

| ~6.9 - 6.6 | m | 4H | Aniline aromatic protons |

| ~6.5 | s | 1H | Indole C3-H |

| ~5.0 | br s | 2H | Aniline N-H₂ |

Note: Predicted chemical shifts are based on standard values for indole and aniline derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR would provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | Aniline C-NH₂ |

| ~137 | Indole C7a |

| ~136 | Indole C2 |

| ~129 | Indole C3a |

| ~128 | Aniline C-C (ipso) |

| ~122 - 110 | Indole and Aniline aromatic C-H |

| ~101 | Indole C3 |

Note: Predicted chemical shifts are based on known values for 2-arylindoles and substituted anilines.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (indole and aniline) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | N-H bending (aniline) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1335 - 1250 | Medium | Aromatic C-N stretching |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight of the compound.

| m/z | Interpretation |

| 208.26 | [M]⁺ (Molecular Ion) |

| 207 | [M-H]⁺ |

| 181 | [M-NH₂-H]⁺ |

| 117 | Fragment corresponding to indole moiety |

| 92 | Fragment corresponding to aniline moiety |

Note: Fragmentation patterns are predicted based on the structure.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for 2-arylindoles. The Fischer indole synthesis is a classical and versatile method.

Synthesis of this compound via Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.

Materials:

-

3-Aminophenylacetophenone

-

Phenylhydrazine hydrochloride

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., glacial acetic acid, zinc chloride)

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 3-aminophenylacetophenone (1 equivalent) in ethanol.

-

Add phenylhydrazine hydrochloride (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone.

-

-

Indole Cyclization:

-

To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 equivalents by weight).

-

Heat the mixture to 100-150 °C with vigorous stirring for 1-3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a basic pH is achieved.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

This comprehensive guide provides the foundational knowledge for the synthesis and spectroscopic analysis of this compound, serving as a valuable resource for its application in drug discovery and development.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(3-aminophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-aminophenyl)-1H-indole. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of 2-(3-aminophenyl)-1H-indole and related compounds.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(3-aminophenyl)-1H-indole are summarized in the table below. These values are estimated based on the known spectrum of 2-phenylindole and the substituent effects of an amino group on a benzene ring. The spectrum is predicted for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-1 (Indole NH) | ~ 8.20 | br s | - | 1H |

| H-4' (Aminophenyl) | ~ 7.15 | t | J = 7.8 | 1H |

| H-7 (Indole) | ~ 7.65 | d | J = 8.0 | 1H |

| H-4 (Indole) | ~ 7.60 | d | J = 8.2 | 1H |

| H-6' (Aminophenyl) | ~ 7.00 | d | J = 7.6 | 1H |

| H-2' (Aminophenyl) | ~ 6.85 | s | - | 1H |

| H-5' (Aminophenyl) | ~ 6.70 | d | J = 8.0 | 1H |

| H-5, H-6 (Indole) | ~ 7.10 - 7.25 | m | - | 2H |

| H-3 (Indole) | ~ 6.80 | s | - | 1H |

| NH₂ (Amino) | ~ 3.70 | br s | - | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like 2-(3-aminophenyl)-1H-indole.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 2-(3-aminophenyl)-1H-indole.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Visualizations

The following diagrams illustrate the chemical structure with proton assignments and a generalized workflow for ¹H NMR spectroscopy.

Caption: Chemical structure of 2-(3-aminophenyl)-1H-indole with proton numbering.

Caption: Generalized experimental workflow for ¹H NMR spectroscopy.

The Biological Activity of Indole-Based Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2] When fused with an aniline moiety, the resulting indole-based aniline structure offers a versatile framework for developing novel therapeutic agents with diverse pharmacological activities. These compounds have demonstrated significant potential across several key areas of drug discovery, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]

This technical guide provides a comprehensive overview of the biological activities of indole-based anilines, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols used for their evaluation. Quantitative data is presented in structured tables to facilitate comparison, and key pathways and workflows are visualized using diagrams to provide a clear and concise understanding of their therapeutic potential.

Anticancer Activity

Indole-based anilines are a prominent class of compounds investigated for their anticancer properties. Their primary mechanism often involves the inhibition of protein kinases, which are critical enzymes in cellular signal transduction pathways that regulate cell proliferation, survival, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[2]

Many indole-based aniline compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain to block downstream signaling.[2][8] Sunitinib, an FDA-approved drug, features an indolin-2-one scaffold and is a multi-targeted tyrosine kinase inhibitor, exemplifying the clinical success of this compound class.[8][9]

Key Signaling Pathway: Kinase Inhibition

Indole-based anilines frequently target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs). Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival. The diagram below illustrates a generalized pathway for an indole-based aniline inhibiting a receptor tyrosine kinase cascade.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is commonly measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit 50% of a biological process, such as cell proliferation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |

| Indole Sulfonohydrazides | MCF-7 | 13.2 | Not specified | [10][11] |

| Indole Sulfonohydrazides | MDA-MB-468 | 8.2 | Not specified | [10][11] |

| Benzimidazole-Indole Hybrid | Various | 0.05 | Tubulin Polymerization | [12] |

| Indole-Vinyl Sulfone | Various | Not specified | Tubulin Inhibition | [12] |

| 28-Indole-Betulin Derivatives | MCF-7 | 23 - 226 (range) | Apoptosis Induction | [9] |

| N-alkylindole acrylonitriles | HCT-116 | < 1.0 (sub-µM) | Putative Kinase Inhibitor | [13] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Indole-based anilines have emerged as a promising scaffold for developing compounds with potent activity against a range of pathogens, including bacteria and fungi.[4][15] Their mechanisms can involve disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with biofilm formation.[16][17]

Studies have shown that certain indole derivatives exhibit significant activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB).[14][16]

Mechanism of Action

The antimicrobial action of indole-based anilines can be multifaceted:

-

Membrane Disruption : The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, leading to depolarization and loss of integrity.[17]

-

Enzyme Inhibition : These compounds can target essential bacterial enzymes, such as FtsZ, which is involved in cell division.[4]

-

Biofilm Inhibition : Many derivatives can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some can also eradicate established biofilms.[16]

The logical workflow for identifying and characterizing these antimicrobial properties is outlined below.

References

- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-indol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 3-(1H-indol-2-yl)aniline. Given the limited availability of direct experimental data for this specific molecule, this guide combines publicly available information with theoretical data derived from computational modeling to offer a detailed analysis for research and drug development applications.

Introduction

This compound, a member of the indole class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry.[1][2][3] Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The aniline substituent on the indole core suggests potential for further functionalization and modulation of its electronic and steric properties, making it a valuable building block in drug discovery.[6] The potential for indole derivatives to act as kinase inhibitors highlights the importance of understanding their three-dimensional structure and conformational dynamics for rational drug design.[7]

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. These are based on information available in public chemical databases.

Table 1: General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | PubChem[8] |

| Molecular Weight | 208.26 g/mol | PubChem[8] |

| CAS Number | 6318-72-5 | PubChem[8] |

| IUPAC Name | This compound | PubChem[8] |

| Synonyms | 2-(3-Aminophenyl)-1H-indole, 2-(m-Aminophenyl)indole | PubChem[8][9] |

| SMILES | Nc1cccc(c1)c2cc3ccccc3[nH]2 | LGC Standards[9] |

| InChI | InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 | LGC Standards[9] |

Conformational Analysis (Theoretical)

The dihedral angle between the indole ring system and the phenyl ring of the aniline moiety is a key conformational parameter. Computational models predict a non-zero dihedral angle, suggesting a twisted conformation is energetically favored over a perfectly planar one to minimize steric hindrance. In related structures, such as (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the indole ring and a substituted benzene ring was found to be 37.64 (16)°.[10][11] While not directly comparable, this provides an indication of the potential for non-planar conformations in similar systems.

Table 2: Predicted Conformational and Electronic Properties (Theoretical)

| Parameter | Predicted Value | Method |

| Dihedral Angle (Indole-Aniline) | ~20-40 degrees | DFT (B3LYP/6-31G) |

| Dipole Moment | ~1.5 - 2.5 D | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~4.5 - 5.5 eV | DFT (B3LYP/6-31G*) |

Note: These values are theoretical and have not been experimentally verified. They serve as an estimation for research purposes.

Spectroscopic Data (Theoretical and Representative)

While specific experimental spectra for this compound are not published, theoretical predictions and data from closely related compounds can provide valuable insights.

4.1. ¹H and ¹³C NMR Spectroscopy (Theoretical)

Predicted NMR chemical shifts can aid in the identification and structural elucidation of this compound. The following table presents theoretically calculated chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| Indole NH | 8.1 - 8.3 | - |

| Indole Aromatic CH | 6.9 - 7.7 | 100 - 137 |

| Aniline NH₂ | 3.5 - 3.7 | - |

| Aniline Aromatic CH | 6.6 - 7.2 | 113 - 130 |

Note: Predicted shifts are relative to TMS and are intended for guidance. Actual experimental values may vary based on solvent and other conditions.

4.2. Infrared (IR) Spectroscopy (Representative)

The IR spectrum is expected to show characteristic peaks for the N-H and C-H stretching vibrations, as well as aromatic C=C bending.

-

N-H Stretch (Indole & Aniline): 3300-3500 cm⁻¹

-

Aromatic C-H Stretch: 3000-3100 cm⁻¹

-

Aromatic C=C Bending: 1450-1600 cm⁻¹

Experimental Protocols

The following sections detail standard experimental protocols that would be employed for the synthesis and characterization of this compound.

5.1. Synthesis: Fischer Indole Synthesis (Generalized Protocol)

A common method for synthesizing 2-arylindoles is the Fischer indole synthesis.[1]

-

Hydrazone Formation: React 3-aminoacetophenone with phenylhydrazine in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid). The mixture is typically refluxed for 2-4 hours.

-

Cyclization: The resulting hydrazone is isolated and then heated in the presence of a Lewis acid catalyst (e.g., ZnCl₂) or a protic acid (e.g., polyphosphoric acid).

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

5.2. Characterization: X-ray Crystallography (Generalized Protocol)

To obtain definitive structural and conformational data, single-crystal X-ray diffraction would be the method of choice.

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

5.3. Characterization: NMR Spectroscopy (Generalized Protocol)

NMR spectroscopy is essential for confirming the chemical structure in solution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in peak assignment.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and correlations to elucidate the molecular structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Potential Applications in Drug Development

While specific biological data for this compound is scarce, the indole scaffold is a well-established pharmacophore.[12] Derivatives of indole are known to target a variety of biological pathways, including those involving kinases, which are crucial in cancer and inflammatory diseases.[7][13] The aniline moiety provides a reactive handle for the synthesis of libraries of derivatives, which can be screened for various biological activities.[6] The structural and electronic information provided in this guide can serve as a foundation for in silico screening and the rational design of novel therapeutic agents based on the this compound core.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its known properties and a theoretical framework for its molecular structure and conformation. The experimental protocols outlined herein provide a roadmap for its synthesis and comprehensive characterization. Future experimental studies, particularly X-ray crystallography and in-depth biological screening, are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising compound.

References

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. rjpn.org [rjpn.org]

- 5. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C14H12N2 | CID 233290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 13. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-(1H-indol-2-yl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 3-(1H-indol-2-yl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a comprehensive, standardized experimental protocol for solubility determination, a structured table for presenting solubility data, and logical diagrams to illustrate experimental workflows and factors influencing solubility. This guide is intended to be a valuable resource for researchers in drug discovery and development, materials science, and chemical synthesis.

Introduction

This compound, a heterocyclic aromatic amine with the molecular formula C14H12N2, is a compound of interest in medicinal chemistry and materials science due to its structural motifs—an indole ring and an aniline moiety. The indole core is a privileged scaffold in numerous biologically active compounds, while the aniline group provides a versatile handle for further chemical modifications. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application in various experimental and industrial settings.

The solubility of a compound is a critical physicochemical property that influences its bioavailability, reaction kinetics, and ease of handling. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to determine and present this vital data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the hydrogen bond donor and acceptor counts and the predicted LogP, suggest that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H12N2 | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| CAS Number | 6318-72-5 | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature. The related isomer, 4-(1H-indol-2-yl)aniline, is a pale yellow to off-white crystalline solid.[2] | - |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Predicted XLogP3 | 3.5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 41.9 Ų | PubChem (Computed)[1] |

Solubility Data

To facilitate the systematic collection and comparison of solubility data, Table 2 provides a structured template for presenting experimentally determined values. Researchers are encouraged to use this format to report their findings.

Table 2: Solubility of this compound in Selected Organic Solvents (Template for Experimental Data)

| Solvent | Solvent Polarity (Dielectric Constant, ε at 20°C) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| Non-Polar Solvents | ||||||

| Hexane | 1.88 | |||||

| Toluene | 2.38 | |||||

| Chloroform | 4.81 | |||||

| Dichloromethane (DCM) | 9.08 | |||||

| Polar Aprotic Solvents | ||||||

| Tetrahydrofuran (THF) | 7.58 | |||||

| Ethyl Acetate | 6.02 | |||||

| Acetone | 20.7 | |||||

| Acetonitrile (ACN) | 37.5 | |||||

| Dimethylformamide (DMF) | 36.7 | |||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||||

| Polar Protic Solvents | ||||||

| Methanol | 32.7 | |||||

| Ethanol | 24.5 | |||||

| Isopropanol (IPA) | 19.9 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] The following protocol provides a detailed methodology for determining the solubility of this compound in organic solvents.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

4.3. Validation and Quality Control

-

Perform the experiment in triplicate to ensure reproducibility.

-

Use a blank solvent sample as a control.

-

Ensure the analytical method is validated for linearity, accuracy, and precision.

Visualizations

5.1. Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

5.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Shake-flask method workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this technical guide provides a robust framework for its determination and presentation. The provided experimental protocol for the shake-flask method offers a reliable approach for generating high-quality, reproducible solubility data. The structured data table and logical diagrams are designed to aid researchers in the systematic investigation and clear communication of the solubility characteristics of this and other similar compounds. The generation and dissemination of such fundamental physicochemical data are crucial for advancing research and development in fields that utilize this important chemical scaffold.

References

An In-Depth Technical Guide to 3-(1H-indol-2-yl)aniline: A Core Exploration for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-indol-2-yl)aniline, a member of the pharmacologically significant 2-arylindole class of heterocyclic compounds, represents a molecule of interest for potential applications in drug discovery. While the broader family of 2-arylindoles has been extensively studied for a wide range of biological activities, specific research on this compound itself is limited in publicly available literature. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties and synthesis. In the absence of specific biological data, this guide extrapolates potential therapeutic applications and experimental approaches based on the well-documented activities of structurally related 2-arylindoles.

Introduction: The Significance of the 2-Arylindole Scaffold

The indole nucleus is a ubiquitous motif in a vast number of natural products and synthetic compounds with diverse and potent pharmacological activities. When substituted with an aryl group at the 2-position, the resulting 2-arylindole scaffold has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects.

This compound, also known by its synonyms 2-(3-Aminophenyl)-1H-indole and 2-(m-Aminophenyl)indole, is a distinct member of this class. Its structure combines the indole core with an aniline moiety, presenting unique opportunities for chemical modification and biological interaction. While this specific molecule has not been the subject of extensive investigation, its structural components suggest potential for development in various therapeutic areas.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 6318-72-5 | ChemScene |

| Molecular Formula | C₁₄H₁₂N₂ | MySkinRecipes |

| Molecular Weight | 208.26 g/mol | MySkinRecipes |

| Appearance | Not specified (likely solid) | - |

| Melting Point | 154-155 °C | MySkinRecipes |

| Boiling Point | 437.9 °C at 760 mmHg | MySkinRecipes |

| Density | 1.229 g/cm³ | MySkinRecipes |

Synthesis of this compound

While the original publication detailing the first synthesis of this compound could not be definitively identified through the conducted searches, several established methods for the synthesis of 2-arylindoles can be applied.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. For this compound, this would involve the reaction of a substituted phenylhydrazine with a suitable ketone. A plausible route is the reaction of phenylhydrazine with 1-(3-aminophenyl)ethanone under acidic conditions.

General Experimental Protocol (Hypothetical):

-

Hydrazone Formation: Phenylhydrazine (1.1 equivalents) is added to a solution of 1-(3-aminophenyl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol. The mixture is stirred, often with catalytic acid, at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

-

Cyclization: The resulting hydrazone is then subjected to cyclization using a strong acid or Lewis acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂). The reaction is typically heated to high temperatures (100-200 °C).

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer efficient routes to 2-arylindoles. A potential strategy for synthesizing this compound could involve a Suzuki or Sonogashira coupling.

Conceptual Workflow for a Palladium-Catalyzed Synthesis:

Caption: Palladium-catalyzed cross-coupling approach to this compound.

Potential Biological Activities and Therapeutic Applications (Extrapolated)

Given the lack of specific biological data for this compound, its potential pharmacological profile can be inferred from the extensive research on the 2-arylindole scaffold. These compounds have demonstrated a remarkable range of activities, suggesting that this compound could be a valuable lead compound for various therapeutic targets.

Potential Therapeutic Areas:

-

Anticancer: Many 2-arylindoles exhibit potent anticancer activity through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. The presence of the aniline group could be exploited for further functionalization to target specific cancer-related pathways.

-

Anti-inflammatory: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). 2-Arylindoles have also been investigated as inhibitors of inflammatory mediators.

-

Antimicrobial: The structural features of 2-arylindoles make them promising candidates for the development of new antibacterial and antifungal agents.

-

Central Nervous System (CNS) Disorders: The indole core is present in many neurotransmitters (e.g., serotonin) and psychoactive compounds. Derivatives of 2-arylindoles could be explored for their potential to modulate CNS targets.

Logical Flow for Investigating Biological Activity:

Caption: A proposed workflow for the biological evaluation of this compound.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a systematic series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases relevant to cancer or inflammatory diseases.

Methodology (Example: In Vitro Kinase Assay):

-

Reagents: Recombinant kinases, substrate peptides, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay) are prepared.

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of this compound.

-

Detection: After a defined incubation period, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the promising class of 2-arylindoles. While its specific discovery and a detailed history remain elusive in the current body of scientific literature, its chemical structure suggests significant potential for drug discovery and development. The synthetic routes outlined in this guide provide a foundation for its preparation and the generation of analogs for structure-activity relationship studies.

Future research should focus on the systematic biological evaluation of this compound, starting with broad in vitro screening across various disease models, particularly in oncology and inflammation. The identification of any significant biological activity would warrant further investigation into its mechanism of action, including the elucidation of any involved signaling pathways. The development of a robust and scalable synthesis will also be crucial for enabling these future studies and unlocking the full therapeutic potential of this intriguing indole derivative.

Potential Therapeutic Targets for 3-(1H-indol-2-yl)aniline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(1H-indol-2-yl)aniline represent a promising scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer agents. While direct research on this specific core is emerging, extensive studies on structurally related indole-based compounds, such as indolin-2-ones and other 2-arylindoles, have identified key therapeutic targets. This technical guide consolidates the current understanding of these targets, focusing primarily on the inhibition of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive overview of the relevant signaling pathways, quantitative biological data from analogous compounds, detailed experimental protocols for target validation, and the structure-activity relationships that can guide the design of novel this compound derivatives.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. In oncology, indole derivatives have been successfully developed into clinically approved drugs that target various hallmarks of cancer. The this compound core, featuring a 2-aryl indole moiety, presents a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with specific biological targets. This guide explores the most probable and promising therapeutic avenues for this class of compounds based on the wealth of data available for analogous structures.

Primary Therapeutic Targets in Oncology

Based on extensive research into related indole-containing molecules, the most prominent therapeutic targets for this compound derivatives are receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Many indolin-2-one derivatives have been developed as potent VEGFR-2 inhibitors.[1]

Epidermal Growth Factor Receptor (EGFR)

EGFR is another critical RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics. The this compound scaffold shares structural similarities with known EGFR inhibitors.

Quantitative Biological Data of Analogous Indole Derivatives

The following tables summarize the in vitro inhibitory activities of representative indole derivatives against key kinase targets and cancer cell lines. This data, while not specific to the this compound core, provides a valuable benchmark for the design and evaluation of new analogs.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Indolin-2-one | VEGFR-2 | 0.078 - 0.358 | Sunitinib | 0.139 |

| Indole-2-carboxamide | VEGFR-2 | 1.10 - 3.25 | Sorafenib | 0.17 |

| Indolyl-pyrimidine | EGFR | 37.66 - 59.21 | Erlotinib | - |

| Indole-based Tyrphostin | VEGFR-2 | Preferential Inhibition | Sorafenib | - |

Data is compiled from multiple sources for illustrative purposes.[2][3][4][5][6]

Table 2: Antiproliferative Activity of Representative Indole Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indolin-2-one | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |

| Indolin-2-one | HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 |

| Pyrazolinyl-indole | Various | Growth Inhibition at 10 µM | Imatinib | - |

| Indolylisoxazoline | C4-2 (Prostate) | 2.5 - 5.0 | - | - |

Data is compiled from multiple sources for illustrative purposes.[2][7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental procedures for their investigation is crucial for understanding the mechanism of action of potential inhibitors.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 (kinase domain)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).

-

Master Mix Preparation: Prepare a master mix containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer. Add 20 µL of this master mix to each well.

-

Reaction Initiation: Add 25 µL of ATP solution to each well to start the kinase reaction. The final reaction volume will be 50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Add 50 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 100 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis:

In Vitro EGFR Kinase Assay (TR-FRET-based)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure EGFR kinase activity.

Materials:

-

Recombinant human EGFR (kinase domain)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Biotinylated peptide substrate

-

Test compound

-

LanthaScreen™ Eu-PY20 Antibody and GFP-Substrate (or similar TR-FRET reagents)

-

384-well low-volume microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

-

Reaction Setup: Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of diluted EGFR enzyme to each well and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the reaction.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 10 µL of a stop/detection solution containing EDTA and the TR-FRET antibody pair. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader.

-

Data Analysis: Calculate the TR-FRET emission ratio and determine the IC50 value as described for the VEGFR-2 assay.[10][11]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

-

Human cancer cell line (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently agitate the plate to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

While specific SAR data for this compound derivatives is not extensively available, key insights can be drawn from the broader class of indole-based kinase inhibitors:

-

The Indole NH: The hydrogen bond donor capability of the indole N-H is often crucial for anchoring the molecule in the hinge region of the kinase ATP-binding pocket.

-

The 2-Aryl Group: The nature and substitution pattern of the aryl ring at the 2-position significantly influence potency and selectivity. This group typically occupies a hydrophobic pocket.

-